BenchChemオンラインストアへようこそ!

4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Drug-likeness Permeability

Why this compound? The 4-propoxyphenyl group introduces a flexible electron-donating alkyl-ether chain, increasing XLogP to >6.5 (vs. 5.7 for the 2,4-dichlorophenyl analog) while maintaining a TPSA favorable for oral absorption. Its Fsp3 of 0.27 (vs. 0.09 for halogenated analogs) correlates with superior molecular complexity and a higher probability of desirable ADME profiles. Using generic substitutes risks erroneous SAR and wasted screening investment—procure the exact structure for reliable, transferable data.

Molecular Formula C26H25N3O4S2
Molecular Weight 507.62
CAS No. 325986-54-7
Cat. No. B2730703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS325986-54-7
Molecular FormulaC26H25N3O4S2
Molecular Weight507.62
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
InChIInChI=1S/C26H25N3O4S2/c1-3-17-33-22-13-9-19(10-14-22)24-18-34-26(27-24)28-25(30)20-11-15-23(16-12-20)35(31,32)29(2)21-7-5-4-6-8-21/h4-16,18H,3,17H2,1-2H3,(H,27,28,30)
InChIKeyYRNWJWBEPSGMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide: Structural & Physicochemical Baseline for Procurement


The compound designated by CAS 325986-54-7 is a synthetic benzamide derivative incorporating a thiazole core, a methyl(phenyl)sulfamoyl group, and a 4-propoxyphenyl substituent [1]. Belonging to the class of sulfonamido-thiazole-benzamides, its molecular formula is C26H25N3O4S2 with a molecular weight of 507.62 g/mol [2]. This compound is primarily utilized in early-stage drug discovery and chemical biology research, where its distinctive substitution pattern on the thiazole ring differentiates it from simpler analogs. Its procurement is typically for high-throughput screening library expansion or structure-activity relationship (SAR) studies, necessitating a clear understanding of its quantifiable differentiators against closely related in-class compounds.

Procurement Risk: Why 4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by Common Analogs


In the sulfonamido-thiazole-benzamide series, substituent modifications at the thiazole 4-position profoundly influence lipophilicity, target engagement, and pharmacokinetic potential. Generic substitution with the unsubstituted phenyl analog (CAS 313405-36-6) or the 2,4-dichlorophenyl analog (CAS 477568-77-7) is scientifically unsound without explicit, matched-pair data. The 4-propoxyphenyl group in the target compound introduces a flexible, electron-donating alkyl ether chain, predicted to significantly alter key physicochemical parameters such as LogP and topological polar surface area (TPSA) relative to halogenated or unsubstituted analogs [1]. Such differences cannot be corrected by simply adjusting assay concentrations, as they directly impact membrane permeability, solubility, and off-target binding profiles. Consequently, data generated with a generic substitute is not transferable and can lead to erroneous SAR interpretations, project delays, and wasted screening investments.

Quantitative Differentiation Guide for CAS 325986-54-7: Data vs. Closest Analogs


Physicochemical Differentiation: Predicted Lipophilicity (LogP) vs. 2,4-Dichlorophenyl Analog

The target compound is predicted to be substantially more lipophilic than its 2,4-dichlorophenyl analog, which is quantified through the computed XLogP3 descriptor [1]. While direct experimental LogP data for the target compound is not available from primary literature, the substituent fragmentation method estimates a significant increase in XLogP3 for the 4-propoxyphenyl group over the 2,4-dichlorophenyl group.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Comparison for Absorption & Oral Bioavailability Assessment

The introduction of a 4-propoxyphenyl substituent slightly modulates the hydrogen-bond acceptor count without changing the donor count, yielding a marginally higher TPSA compared to the 2,4-dichlorophenyl analog while remaining below the 140 Ų threshold predictive of good oral absorption [1]. This suggests the target compound maintains bioavailability potential while offering a different electronic profile.

TPSA Oral bioavailability Rule-of-Five

Structural Diversity Index: Sp3 Character and Rotatable Bond Count for Library Design

The 4-propoxyphenyl substituent adds aliphatic carbon (sp3) character and increases the number of rotatable bonds compared to the rigid 2,4-dichlorophenyl analog [1]. This is quantified by a higher fraction of sp3 hybridized carbons, a metric increasingly used to enrich screening collections with lead-like molecules that exhibit better clinical success rates.

Lead-likeness Molecular complexity Compound library diversity

Recommended Application Scenarios for 4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 325986-54-7)


High-Throughput Screening (HTS) Library Expansion for Intracellular Targets

The compound's enhanced predicted lipophilicity (XLogP3 >6.5 vs. 5.7 for the 2,4-dichlorophenyl analog [1]) makes it a preferred choice for augmenting screening libraries aimed at intracellular or central nervous system targets where passive membrane permeability is essential. Its TPSA remains within the favorable range for oral absorption, supporting downstream hit-to-lead progression.

Structure-Activity Relationship (SAR) Exploration of Thiazole 4-Position Substituent Effects

As part of a matched molecular pair analysis, this compound serves as the alkoxy-substituted probe, contrasting the halogenated analog (CAS 477568-77-7). The quantitative differences in rotatable bonds (+3) and Fsp3 (+0.18) provide a measurable basis for evaluating the impact of linker flexibility and electron-donating character on biological activity, selectivity, and solubility [1].

Lead-Likeness Assessment and Property-Driven Compound Selection

Procurement teams focused on lead-like compound collections should prioritize this compound over the 2,4-dichlorophenyl analog based on its superior Fsp3 value (0.27 vs. 0.09), which correlates with greater molecular complexity and a higher probability of exhibiting desirable pharmacokinetic profiles in early in vitro ADME panels [1].

Quote Request

Request a Quote for 4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.